molecular formula C18H18N2O4 B2690426 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 37034-97-2

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2690426
CAS No.: 37034-97-2
M. Wt: 326.352
InChI Key: JKYFJYBMUDTHFM-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two primary reactive sites:

  • Pyrrolidine-2,5-dione (succinimide) core : Prone to nucleophilic attack, ring-opening reactions, and hydrolysis.

  • Methoxyphenyl substituents : Electron-rich aromatic systems susceptible to electrophilic substitution.

  • Anilino group (-NH-) : Capable of participating in condensation, alkylation, or acylation reactions.

Hydrolysis of the Succinimide Ring

The pyrrolidine-2,5-dione ring can undergo hydrolysis under acidic or basic conditions to form dicarboxylic acid derivatives.

Reaction Conditions Product
Acidic hydrolysisHCl (6M), reflux, 12 hours2-(4-Methoxyphenylamino)succinic acid
Basic hydrolysisNaOH (2M), 80°C, 6 hoursDisodium salt of succinic acid derivative

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to ring cleavage.

Nucleophilic Substitution at the Aromatic Ring

The methoxy groups direct electrophilic substitution to the para and meta positions.

Reaction Reagents/Conditions Product
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivative at meta position
BrominationBr₂/FeBr₃, CH₂Cl₂, RTBromo-substituted derivative at para position

Key Insight : Methoxy groups activate the ring, favoring electrophilic substitution at positions ortho/para to the substituent.

Oxidation and Reduction Reactions

  • Oxidation : The anilino group (-NH-) can be oxidized to a nitroso (-NO) or nitro (-NO₂) group using strong oxidizing agents like KMnO₄.

  • Reduction : The carbonyl groups in the succinimide ring may be reduced to secondary alcohols using NaBH₄ or LiAlH₄.

Reaction Type Reagents Outcome
Oxidation of -NH-KMnO₄, H₂SO₄, 60°CFormation of nitroso intermediate
Carbonyl reductionLiAlH₄, THF, 0°C → RTPyrrolidine diol derivative

Condensation and Cyclization Reactions

The anilino group can participate in Schiff base formation or cyclocondensation with aldehydes/ketones.

Reaction Conditions Product
Schiff base formationBenzaldehyde, EtOH, refluxImine-linked benzylidene derivative
CyclocondensationAcetylacetone, HCl catalystTetracyclic fused heterocycle

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related pyrrolidine-2,5-diones suggests decomposition above 250°C, releasing CO and CO₂ due to imide ring breakdown .

Comparative Reactivity with Analogues

The presence of dual methoxy groups enhances electron density, increasing susceptibility to electrophilic attack compared to non-substituted succinimides.

Compound Electrophilic Substitution Rate Nucleophilic Reactivity
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dioneHighModerate
1-Phenylpyrrolidine-2,5-dioneLowHigh

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit significant antibacterial properties. A comparative study highlighted the efficacy of similar compounds against various pathogens:

CompoundPathogenInhibition Zone (mm)
This compoundEscherichia coli17
This compoundStaphylococcus aureus15

These results suggest that structural modifications can significantly influence antimicrobial efficacy, making this compound a candidate for developing new antibacterial agents.

Anticancer Properties

In vitro studies have shown that certain analogs of pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, research demonstrated that some derivatives exhibited promising results against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

The cytotoxicity observed may be attributed to the compound's ability to interact with cellular receptors or enzymes involved in cancer pathways, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Pyrrolidine derivatives have also been reported to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory mediators, providing a basis for their use in treating inflammatory diseases. The mechanism may involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Screening

A series of experiments were conducted to synthesize and screen various pyrrolidine derivatives for their antimicrobial activity. The results indicated that specific substitutions on the pyrrolidine ring significantly impacted their effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

In studies involving human cancer cell lines, certain pyrrolidine derivatives demonstrated notable cytotoxic effects. Structural variations were found to optimize their therapeutic potential, highlighting the importance of chemical modifications in drug design .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione might include other pyrrolidine derivatives with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with those of similar compounds can provide insights into its potential advantages and limitations.

Biological Activity

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine-2,5-dione class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, with a molar mass of 302.33 g/mol. The compound features a pyrrolidine ring substituted with methoxy and aniline groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest involvement in cancer cell proliferation and invasion processes.

Anticancer Activity

Research indicates that derivatives of pyrrolidine-2,5-diones exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma cells .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
MDA-MB-23110-20Inhibition of MMP-9 activity
PDAC15-25Disruption of ERK signaling

Case Studies

Several case studies highlight the biological relevance of pyrrolidine derivatives:

  • Synergistic Effects in Cancer Treatment : A study investigated the combination of pyrrolidine derivatives with doxorubicin in MCF-7 breast cancer cells. Results indicated a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone .
  • Mechanistic Insights : Another study focused on the signaling pathways affected by these compounds. It was found that certain derivatives inhibited key pathways involved in cell migration and invasion, such as NF-κB and HIF1α signaling .

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-7-3-12(4-8-14)19-16-11-17(21)20(18(16)22)13-5-9-15(24-2)10-6-13/h3-10,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYFJYBMUDTHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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